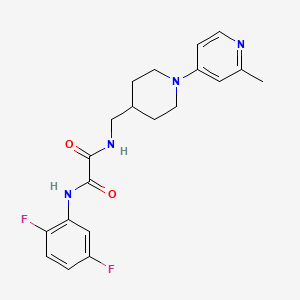
N1-(2,5-difluorophenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,5-difluorophenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H22F2N4O2 and its molecular weight is 388.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2,5-difluorophenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide, also known as a novel oxalamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may interact with various biological targets, making it a subject of interest for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H22F2N4O2 with a molecular weight of approximately 388.419 g/mol. The presence of difluorophenyl and piperidine moieties suggests potential interactions with biological receptors and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C20H22F2N4O2 |
| Molecular Weight | 388.419 g/mol |
| IUPAC Name | N'-(2,5-difluorophenyl)-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide |
| Purity | Typically 95% |
The biological activity of this compound is hypothesized to involve modulation of specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidinylmethyl group can form hydrogen bonds with amino acid residues. These interactions could influence enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Case Study : A study evaluated the compound's efficacy against human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
-
Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways. In animal models, it exhibited reduced levels of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
- Case Study : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group.
-
Neuroprotective Effects : There is emerging evidence that this oxalamide may possess neuroprotective properties. Studies indicate it could protect neuronal cells from oxidative stress-induced apoptosis.
- Case Study : In vitro experiments using SH-SY5Y neuroblastoma cells showed that treatment with the compound reduced oxidative stress markers and increased cell survival rates under hypoxic conditions.
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | MTT Assay on MCF-7 cells | IC50 = 15 µM; significant cytotoxicity |
| Anti-inflammatory Effects | Murine model | Reduced paw edema; lower cytokine levels |
| Neuroprotective Properties | SH-SY5Y cell culture | Increased cell viability under stress |
Propiedades
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O2/c1-13-10-16(4-7-23-13)26-8-5-14(6-9-26)12-24-19(27)20(28)25-18-11-15(21)2-3-17(18)22/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNGOILHIBEXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













